2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide 2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 477868-83-0
VCID: VC7543452
InChI: InChI=1S/C24H18ClN3O2S2/c25-18-9-3-1-7-16(18)22(29)26-20-11-5-6-12-21(20)31-13-15-14-32-24-27-19-10-4-2-8-17(19)23(30)28(15)24/h1-12,15H,13-14H2,(H,26,29)
SMILES: C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=CC=C5Cl
Molecular Formula: C24H18ClN3O2S2
Molecular Weight: 480

2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide

CAS No.: 477868-83-0

Cat. No.: VC7543452

Molecular Formula: C24H18ClN3O2S2

Molecular Weight: 480

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide - 477868-83-0

Specification

CAS No. 477868-83-0
Molecular Formula C24H18ClN3O2S2
Molecular Weight 480
IUPAC Name 2-chloro-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide
Standard InChI InChI=1S/C24H18ClN3O2S2/c25-18-9-3-1-7-16(18)22(29)26-20-11-5-6-12-21(20)31-13-15-14-32-24-27-19-10-4-2-8-17(19)23(30)28(15)24/h1-12,15H,13-14H2,(H,26,29)
Standard InChI Key PHLVKMVVMAJFFS-UHFFFAOYSA-N
SMILES C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=CC=C5Cl

Introduction

Chemical Identification and Nomenclature

Systematic Nomenclature and Synonyms

The 3-chloro analogue is recognized by multiple identifiers:

  • IUPAC Name: 3-chloro-N-[2-[(5-oxo-2,3-dihydro- thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide .

  • Synonyms: 477868-82-9, MLS000326775, CHEMBL1545695 .

Table 1: Key Identifiers for the 3-Chloro Analogue

PropertyValue
PubChem CID5214304
Molecular FormulaC<sub>24</sub>H<sub>18</sub>ClN<sub>3</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight480.0 g/mol
InChIKeyOAQKFDYYLOSGLO-UHFFFAOYSA-N
SMILESC1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC(=CC=C5)Cl

Molecular Structure and Physicochemical Properties

Structural Features

The 3-chloro analogue comprises a thiazolo[2,3-b]quinazolin-5-one core fused with a benzamide moiety via a methylsulfanyl linker. Key structural attributes include:

  • Thiazoloquinazoline Core: A bicyclic system integrating a thiazole ring (S1/N2/C3/C4/C5) and a quinazolinone scaffold (N6/C7–C12/O2) .

  • Chlorinated Benzamide: A 3-chlorobenzoyl group attached to an ortho-substituted phenyl ring through a carboxamide bond .

  • Methylsulfanyl Bridge: A –CH<sub>2</sub>S– unit connecting the quinazolinone and phenyl groups .

Computational Descriptors

  • Topological Polar Surface Area (TPSA): 109 Ų, indicating moderate permeability .

  • XLogP3: 4.9, suggesting high lipophilicity .

Synthetic and Analytical Data

Synthetic Routes

While no explicit synthesis is reported for the target compound, analogous thiazoloquinazoline derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of aminothiazoles with ketones or aldehydes under acidic conditions.

  • Sulfanyl Bridging: Alkylation of thiol-containing intermediates with halogenated linkers .

Spectroscopic Characterization

Hypothetical analytical data for the 3-chloro analogue can be inferred from related structures:

  • <sup>1</sup>H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), methylsulfanyl (–SCH<sub>2</sub>–, δ 3.5–4.0 ppm), and quinazolinone carbonyl (δ 165–170 ppm in <sup>13</sup>C NMR) .

Related Compounds and Pharmacological Analogues

Patent-Based Analogues

A 2010 patent (EP2520575A1) discloses structurally similar 1,3,4-oxadiazole-2-carboxamides with thiazolo[4,5-b]pyridine cores . For example:

  • Compound 5: 2-Morpholin-4-yl-5-phenyl- thiazolo[4,5-b]pyridine-7-carboxamide .

  • Compound 12: N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-tert-butylphenyl)benzamide .

Table 2: Comparative Analysis of Key Analogues

CompoundCore StructureSubstituentsBioactivity (Reported)
Target CompoundThiazolo[2,3-b]quinazolinone3-Chlorobenzamide, methylsulfanylUnknown
Patent Ex. 5Thiazolo[4,5-b]pyridineMorpholine, phenylKinase inhibition
Patent Ex. 12Benzamide4-tert-Butylphenyl, oxadiazoleAntiproliferative

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator